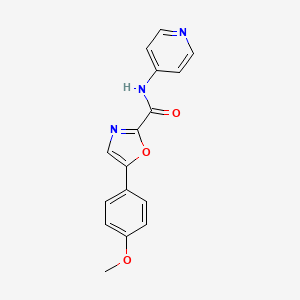
4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate is an organic compound with the molecular formula C8H3F3N2O2S and a molecular weight of 248.18 g/mol This compound is characterized by the presence of a nitro group (-NO2), a trifluoromethyl group (-CF3), and an isothiocyanate group (-NCS) attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate typically involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 4-nitro-3-(trifluoromethyl)aniline.
Reagent: Thiophosgene (CSCl2).
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control the exothermic nature of the reaction.
Analyse Chemischer Reaktionen
4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate undergoes several types of chemical reactions, including:
-
Substitution Reactions: : It can react with primary amines to form thiourea derivatives. For example: [ \text{R-NH}_2 + \text{this compound} \rightarrow \text{R-NHC(=S)N(4-Nitro-3-(trifluoromethyl)phenyl)} ] where R represents the side chain of an amino acid in a protein or peptide.
-
Addition Reactions: : It can participate in addition reactions with nucleophiles due to the electrophilic nature of the isothiocyanate group.
Common reagents used in these reactions include primary amines, alcohols, and thiols. The major products formed are typically thiourea derivatives, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical reagent for labeling and modifying proteins.
Synthesis of Complex Molecules: It serves as a building block in the synthesis of more complex organic molecules, such as photoinduced electron transfer (PET) sensors.
Medicinal Chemistry: It is explored for its potential use in the development of new pharmaceuticals due to its unique functional groups.
Wirkmechanismus
The mechanism of action of 4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins. This covalent modification can alter the function or activity of the target biomolecule, making it useful in biochemical research .
Vergleich Mit ähnlichen Verbindungen
4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenyl isothiocyanate: This compound lacks the nitro group but retains the trifluoromethyl and isothiocyanate groups.
3-(Trifluoromethyl)phenyl isocyanate: This compound has an isocyanate group instead of an isothiocyanate group, leading to different reactivity and applications.
The presence of the nitro group in this compound makes it more reactive and versatile in certain chemical reactions compared to its analogs.
Eigenschaften
IUPAC Name |
4-isothiocyanato-1-nitro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2S/c9-8(10,11)6-3-5(12-4-16)1-2-7(6)13(14)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYAODGOWYSYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2727706.png)


![9-(3-chloro-4-methylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2727709.png)
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-cyclopentylacetamide](/img/structure/B2727711.png)

![3-ethyl-N-[(3-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2727715.png)

![N-(4-ethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2727719.png)
